molecular formula C16H16O B098858 1,2-Diphenylbutan-1-one CAS No. 16282-16-9

1,2-Diphenylbutan-1-one

Cat. No. B098858
CAS RN: 16282-16-9
M. Wt: 224.3 g/mol
InChI Key: UHKJKVIZTFFFSB-UHFFFAOYSA-N
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Description

1,2-Diphenylbutan-1-one is a chemical compound that is part of a broader class of organic molecules characterized by the presence of a ketone functional group attached to a butane backbone with phenyl groups at the 1 and 2 positions. This structure is a key intermediate in the synthesis of various pharmaceuticals and organic compounds.

Synthesis Analysis

The synthesis of related compounds such as 1,4-diphenylbutane-1,4-dione has been achieved through asymmetric reduction using reducing agents like NaBH4, BH3·THF, and PhNEt2·BH3 in combination with chiral reagents. These procedures have been optimized to obtain high enantiomeric excess (ee) of the resulting diols, which are crucial intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,4-diphenylbutane-1,4-diamine, has been studied using high-level DFT calculations, revealing that the meso form is stabilized by intramolecular hydrogen bonds compared to the chiral stereoisomers . Additionally, the crystal structure of 1,1-diphenylbutane-1,3-diol has been characterized, showing unique intramolecular hydrogen bonding among open-chain 1,3-diols .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally similar to 1,2-Diphenylbutan-1-one has been explored in various contexts. For instance, the dehydration of 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ols leads to stereoselective olefin formation, which is relevant to the synthesis of the anti-cancer drug tamoxifen . Imines derived from 2,3-diphenylbutane-1,4-diamine have been synthesized and further transformed into bis-(1,3-dihydropyrrolone) derivatives using ruthenium catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of phenyl groups can significantly affect the compound's solubility, boiling point, and melting point. The diastereomeric forms of 1,4-diphenylbutane-1,4-diol have been resolved and purified using (S)-proline and boric acid to achieve high enantiomeric excess, which is indicative of their chiral nature and the potential for selective reactions .

Scientific Research Applications

Stereoisomer Resolution and Purification

1,2-Diphenylbutan-1-one derivatives have been studied for the resolution of stereoisomers. For instance, the resolution of 2,3-diphenylbutane-1,4-diol was achieved using (S)-proline and boric acid, resulting in highly enantiomerically enriched isomers (Periasamy, Rao, & Seenivasaperumal, 2001).

Synthesis of Tetra-Substituted Imidazoles

The compound (S)-3-Methyl-1, 1-diphenylbutane-1, 2-diamine, a related derivative, has been used as a mild and effective organocatalyst for the synthesis of 1, 2, 4, 5-tetra-substituted imidazoles, demonstrating high yield and environmental benignity (Rana, Rahman, Roy, & Roy, 2018).

Application in Drug Synthesis

A derivative of 1,2-Diphenylbutan-1-one, 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ol, was used in the synthesis of the anti-cancer drug tamoxifen. The process involved stereoselective dehydration reactions (Mccague, 1987).

As a Polymer Modifier

The compound 2,3-dimethyl-2,3-diphenylbutane, a structurally related molecule, serves as a free-radical initiator in polymer crosslinking and as a synergist in fireproofing agents for polyolefins. This usage aims to improve the fireproofing effect of polymers while minimizing its impact on polymer properties (Xiao-don, 1999).

Safety and Hazards

The safety data sheet for “1,2-Diphenylbutan-1-one” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,2-diphenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-2-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKJKVIZTFFFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305043, DTXSID10864670
Record name 1,2-diphenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_36221
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16282-16-9
Record name 16282-16-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-diphenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 1,2-diphenylbutan-1-one described in the research?

A: The research highlights a novel synthetic route for highly stereodefined tetrasubstituted acyclic all-carbon olefins []. This method utilizes 1,2-diphenylbutan-1-one as a starting material and proceeds through a bis(2,6-xylyl)phosphate intermediate. This approach offers a high degree of stereocontrol, achieving a 97:3 stereoselectivity in the synthesis of tamoxifen, an anti-cancer drug. This highlights the potential of 1,2-diphenylbutan-1-one as a valuable building block in the synthesis of complex molecules with defined stereochemistry.

Q2: What other applications for 1,2-diphenylbutan-1-one are suggested by the research?

A: One study identifies 1,2-diphenylbutan-1-one as one of the major compounds in an extract derived from the marine bacterium Streptomyces sp. GMY01 []. This extract demonstrated significant antiplasmodial activity against Plasmodium falciparum []. This finding suggests that 1,2-diphenylbutan-1-one, either alone or in combination with other metabolites, could be a promising lead for developing new anti-malarial treatments.

Q3: How does the stereochemistry of related compounds influence their properties?

A: Research exploring the stereochemical assignment of 1,2-diphenylbut-3-en-1-ols and their epoxy derivatives emphasizes the importance of stereochemistry in determining molecular properties []. Different stereoisomers of these compounds, despite having the same molecular formula, exhibit distinct physical and chemical characteristics, ultimately influencing their biological activity and potential applications. This highlights the need for precise stereocontrol in synthetic methods, as exemplified by the synthesis of 1,2-diphenylbutan-1-one derivatives for specific applications like drug development.

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